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Compound of Interest

Compound Name: Rauvotetraphylline B

Cat. No.: B15589197

This technical guide provides a detailed overview of the chemical structure elucidation of
Rauvotetraphylline B, a sarpagine-type indole alkaloid. The information is tailored for
researchers, scientists, and professionals in the field of drug development and natural product
chemistry, presenting key data and experimental methodologies in a structured format.

1. Introduction

Rauvotetraphylline B is a naturally occurring indole alkaloid isolated from the aerial parts of
Rauvolfia tetraphylla.[1][2] The elucidation of its complex chemical structure was accomplished
through a combination of modern spectroscopic techniques, primarily high-resolution mass
spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR)
spectroscopy.

2. Physicochemical and Spectroscopic Properties

Rauvotetraphylline B was isolated as a yellowish, amorphous powder.[1] A summary of its key
physicochemical and spectroscopic properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of Rauvotetraphylline B.
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Property Value

Appearance Yellowish, amorphous powder[1]
Optical Rotation [a]D16 +52.7 (c 0.21, MeOH)[1]

UV (MeOH) Amax (nm) 225, 265 (sh), 272, 282 (sh), 290 (sh)[1]

| IR (KBr) vmax (cm~1) | 3406, 2921, 2856, 1608, 1568, 1452, 1411, 1384, 1335, 1238, 1170,
1075, 1026, 743[1] |

3. Mass Spectrometry Analysis

High-resolution electrospray ionization mass spectrometry (HRESIMS) was crucial in
determining the molecular formula of Rauvotetraphylline B.

Table 2: High-Resolution Mass Spectrometry Data for Rauvotetraphylline B.

lon Measured m/z Calculated m/z Molecular Formula

| [M + H]* | 548.2768[1] | 548.2760[1] | C31H3sN30s[1] |

The data established the molecular formula as C31H3sN3Os, indicating 15 degrees of

unsaturation.[1]
4. Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

The detailed structure of Rauvotetraphylline B was elucidated using a combination of 1H
NMR, 33C NMR, and 2D NMR experiments (COSY, HSQC, HMBC, and ROESY). The NMR
data revealed the presence of a sarpagine alkaloid skeleton, a [3-glucopyranosyl unit, and a
4,6-dimethyl-2-pyridyl moiety.[1][3] The complete *H and 3C NMR assignments are provided in
Tables 3 and 4, respectively.

Table 3: *H NMR Spectroscopic Data for Rauvotetraphylline B (in CDsOD).
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Position OoH (ppm) Multiplicity J (Hz)
3 4.31 m

5 4.02 m

6 2.05, 2.30 m

9 6.82 d 2.0

10 6.62 dd 8.5,20
11 7.11 d 8.5

14 2.05, 2.30 m

15 3.01 m

16 2.95 m

17 3.32, 3.57 dd, dd 11.1,10.6;11.1,4.0
18 1.15 d 6.3

19 5.51 q 6.3

20 2.38 m

21 4.04, 4.08 d, d 13.4,134
22 7.02 S

24 6.96 S

26 2.30 S

27 2.39 S

1 4.70 d 7.8

2 3.32 m

3 3.39 m

4' 3.31 m

5' 3.31 m
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Position OoH (ppm) Multiplicity J (Hz)
6' 3.63, 3.80 dd, br. d 11.9,5.0;11.9
N-Me 2.47 S

Data sourced from Gao et al., 2012.[1]

Table 4: 13C NMR Spectroscopic Data for Rauvotetraphylline B (in CD3OD).

Position oC (ppm) Position oC (ppm)
2 135.5 19 125.1
3 554 20 137.9
5 54.8 21 59.8
6 23.3 22 121.0
7 130.1 23 150.1
8 109.9 24 123.6
9 111.9 25 158.4
10 118.9 26 21.0
11 122.8 27 23.6
12 108.0 1 102.8
13 145.2 2' 75.3
14 33.1 3 78.1
15 325 4 71.5
16 46.8 5' 78.0
17 67.2 6' 62.8
18 12.8 N-Me 42.7
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Data sourced from Gao et al., 2012.[1]

Key ROESY correlations, such as between Me-18 and H-15, and H-19 and H-21, were
instrumental in establishing the E-geometry of the ethylidene group.[1][4]

5. Structure Elucidation Workflow

The logical process for the structure elucidation of Rauvotetraphylline B is outlined in the

following workflow diagram.
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Caption: Workflow for the structure elucidation of Rauvotetraphylline B.
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6. Experimental Protocols

General Experimental Procedures:

o Optical rotations: Measured on a specific digital polarimeter.

o UV spectra: Recorded on a UV-visible spectrophotometer.

» IR spectra: Obtained using a Fourier transform infrared spectrometer with KBr pellets.

* NMR spectra: Acquired on a spectrometer at 400 MHz for *H and 100 MHz for 13C, with TMS
as the internal standard.

o HRESIMS: Measured on a high-resolution mass spectrometer.
Extraction and Isolation:

o The aerial parts of Rauvolfia tetraphylla were collected and processed.
e The powdered plant material was extracted with 95% ethanol.

e The crude extract was then subjected to a series of column chromatography steps over silica
gel and Sephadex LH-20.

 Final purification was achieved by preparative high-performance liquid chromatography
(HPLC) to yield pure Rauvotetraphylline B.[1][4]

7. Conclusion

The comprehensive analysis of spectroscopic data, particularly from HRESIMS and various
NMR techniques, unambiguously established the chemical structure of Rauvotetraphylline B.
This guide summarizes the key data and methodologies that were instrumental in its
characterization, providing a valuable resource for researchers in the field of natural product
chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical
Structure Elucidation of Rauvotetraphylline B]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15589197#chemical-structure-elucidation-of-
rauvotetraphylline-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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